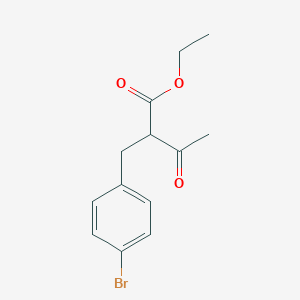

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate

Description

Fundamental Reactivity of β-Keto Esters in Organic Transformations

Beta-keto esters, such as ethyl acetoacetate (B1235776), are characterized by a ketone functional group at the β-position relative to an ester group. This arrangement confers unique reactivity upon the α-carbon, the methylene (B1212753) group situated between the two carbonyls. The α-hydrogens are significantly acidic (with a pKa of approximately 11 in the case of ethyl acetoacetate) due to the ability of the resulting enolate ion to be stabilized by resonance, delocalizing the negative charge onto both oxygen atoms. wikipedia.orglibretexts.org

This acidity is the cornerstone of their utility in organic synthesis. Treatment with a suitable base, such as sodium ethoxide or potassium tert-butoxide, readily generates the corresponding enolate, a potent carbon nucleophile. wikipedia.orgresearchgate.net This enolate can then participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation via an SN2 reaction with alkyl halides. tcd.ie

Furthermore, β-keto esters can undergo hydrolysis and subsequent decarboxylation. When heated in the presence of acid, the ester is hydrolyzed to a β-keto acid, which readily loses carbon dioxide to yield a ketone. wikipedia.orglibretexts.org This sequence, known as the acetoacetic ester synthesis, provides a powerful method for the preparation of substituted ketones. wikipedia.orgorgoreview.com

Strategic Importance of Alpha-Substituted β-Keto Esters in Synthetic Chemistry

The ability to introduce a wide array of substituents at the α-position makes alpha-substituted β-keto esters highly valuable synthetic intermediates. The general structure, R-CH(CO-CH₃)COOEt, where 'R' can be a simple alkyl, aryl, or a more complex moiety, serves as a versatile scaffold for the construction of more intricate molecular architectures.

These compounds are pivotal in the synthesis of a diverse range of molecules, including:

Substituted Ketones: Through the classic acetoacetic ester synthesis, a variety of mono- and di-substituted ketones can be prepared with high precision. libretexts.orgorgoreview.com

Carboxylic Acids: While less common than ketone synthesis, modifications of the reaction sequence can lead to the formation of substituted carboxylic acids.

Heterocyclic Compounds: The dicarbonyl functionality of α-substituted β-keto esters makes them ideal precursors for the synthesis of various heterocyclic systems, such as pyrimidines, pyrazoles, and furans, which are prevalent in medicinal chemistry.

The introduction of an aryl group, as in the case of Ethyl 2-(4-bromobenzyl)-3-oxobutanoate, provides a building block for molecules that may possess specific biological activities or serve as precursors to more complex pharmaceutical agents. The bromo-substituent on the benzene (B151609) ring offers a reactive handle for further functionalization, for instance, through cross-coupling reactions.

Historical Development of Synthetic Approaches to this compound

The synthesis of this compound is a direct application of the well-established acetoacetic ester synthesis, a reaction with a long history in organic chemistry. The development of its synthesis is therefore intrinsically linked to the evolution of this classical named reaction.

Early Approaches: The fundamental reaction, the alkylation of ethyl acetoacetate, has been a staple of organic synthesis since the late 19th and early 20th centuries. Initial methods would have relied on the use of a strong base to form the enolate of ethyl acetoacetate, followed by reaction with a suitable benzylating agent. An early example of a similar benzylation can be found in a 1949 patent, which describes the alkylation of ethyl acetoacetate with benzyl (B1604629) chloride using potassium hydroxide (B78521) in an acetal (B89532) solvent. google.com A common laboratory procedure for a closely related, non-brominated analog, ethyl 2-benzyl-3-oxobutanoate, involves the use of sodium ethoxide in ethanol (B145695) as the base, followed by the addition of benzyl chloride. tcd.ie This straightforward and cost-effective method represents a foundational approach to this class of compounds.

Modern Refinements: Over time, the synthetic methodology has been refined to improve yields, reduce reaction times, and enhance substrate scope. The choice of base and solvent plays a crucial role in the efficiency of the alkylation. A more contemporary synthesis of this compound employs potassium tert-butoxide, a stronger base than sodium ethoxide, in tetrahydrofuran (B95107) (THF) as the solvent. researchgate.net This combination is often favored for its ability to generate the enolate cleanly and for the compatibility of THF with a wide range of reaction conditions. The alkylating agent in this case is 4-bromobenzyl bromide. researchgate.net

The general synthetic scheme can be summarized as follows:

Step 1: Enolate Formation. Ethyl acetoacetate is treated with a base (e.g., NaOEt, t-BuOK) to deprotonate the α-carbon, forming a resonance-stabilized enolate. Step 2: Nucleophilic Attack. The enolate acts as a nucleophile and attacks the electrophilic benzylic carbon of 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide), displacing the halide in an SN2 reaction.

The progress of these reactions is typically monitored by thin-layer chromatography (TLC). researchgate.net The final product is then isolated and purified, often through techniques like distillation or chromatography. Spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to confirm the structure of the synthesized compound. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(4-bromophenyl)methyl]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-7,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUNXQLXQNOFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 4 Bromobenzyl 3 Oxobutanoate

Classic Alkylation Approaches

The traditional and most widely employed method for the synthesis of ethyl 2-(4-bromobenzyl)-3-oxobutanoate involves the alkylation of ethyl acetoacetate (B1235776). This multi-step process begins with the formation of a stabilized enolate anion, followed by a nucleophilic substitution reaction with 4-bromobenzyl bromide.

Deprotonation of Ethyl Acetoacetate and Subsequent Alkylation

The initial and crucial step in this synthetic route is the deprotonation of ethyl acetoacetate at the α-carbon, which is acidic due to the presence of two electron-withdrawing carbonyl groups. This deprotonation generates a resonance-stabilized enolate ion, a potent nucleophile. The subsequent reaction of this enolate with 4-bromobenzyl bromide via an S(_N)2 mechanism leads to the formation of the desired C-alkylated product, this compound.

The choice of base is critical for the efficient generation of the ethyl acetoacetate enolate. Strong alkoxide bases are typically employed to ensure complete deprotonation.

Potassium tert-butoxide (t-BuOK) is a strong, sterically hindered base that is highly effective for this transformation. Its bulky nature minimizes the competing O-alkylation side reaction, favoring the desired C-alkylation. A common procedure involves the addition of ethyl acetoacetate to a suspension of potassium tert-butoxide in a suitable solvent, such as tetrahydrofuran (B95107) (THF), at a reduced temperature (e.g., 0°C) to control the exothermic reaction.

Sodium ethoxide (NaOEt) is another widely used strong base for the deprotonation of ethyl acetoacetate. It is often generated in situ by reacting sodium metal with absolute ethanol (B145695). While effective, sodium ethoxide is a less sterically hindered base compared to potassium tert-butoxide, which can sometimes lead to a higher proportion of the O-alkylated byproduct, ethyl 3-(4-bromobenzyloxy)but-2-enoate. The choice between these bases often depends on the desired selectivity and the specific reaction conditions.

| Base | Typical Solvent | Key Characteristics |

| Potassium tert-butoxide | Tetrahydrofuran (THF) | Strong, sterically hindered base; generally provides higher C-alkylation selectivity. |

| Sodium ethoxide | Ethanol | Strong base, less sterically hindered; can be generated in situ. |

Precise control of reactant stoichiometry is essential for maximizing the yield of the mono-alkylated product and minimizing side reactions, such as dialkylation. Typically, a slight excess of the base (e.g., 1.1 equivalents) relative to ethyl acetoacetate is used to ensure complete enolate formation. Subsequently, the alkylating agent, 4-bromobenzyl bromide, is added, often in a 1:1 molar ratio with the ethyl acetoacetate.

Careful control of the reaction temperature is also crucial. The initial deprotonation is often carried out at 0°C to manage the exothermicity of the reaction. The subsequent alkylation step may be conducted at room temperature or with gentle heating to drive the reaction to completion. A study describes refluxing the reaction mixture for 12 hours after the addition of the substituted benzyl (B1604629) bromide.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a significant role in the efficiency and selectivity of the alkylation reaction. The solvent influences the solubility of the reactants, the aggregation state of the enolate, and the rate of the S(_N)2 reaction.

Aprotic polar solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used. THF is particularly favored when using potassium tert-butoxide, as it effectively solvates the potassium cation without strongly interacting with the enolate anion, thus promoting C-alkylation. Protic solvents, such as ethanol, are typically used when sodium ethoxide is the base. However, protic solvents can solvate the enolate anion through hydrogen bonding, which can decrease its nucleophilicity and potentially favor O-alkylation under certain conditions. The general trend is that polar aprotic solvents tend to favor O-alkylation, while less polar or protic solvents can favor C-alkylation, although this is also heavily influenced by the counter-ion and the alkylating agent.

Advanced Synthetic Strategies

While classical alkylation remains a robust method, modern synthetic chemistry has seen the development of more advanced strategies that can offer improvements in terms of efficiency, selectivity, and milder reaction conditions.

Catalytic Systems in C-Alkylation Reactions

Catalytic approaches to C-alkylation offer the advantage of using substoichiometric amounts of a catalyst to promote the reaction, often leading to more environmentally friendly and atom-economical processes.

Phase-Transfer Catalysis (PTC) represents a powerful technique for conducting alkylation reactions in biphasic systems. In the context of synthesizing this compound, a solid-liquid PTC system could be employed. In this setup, a solid inorganic base, such as potassium carbonate, is used in conjunction with a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), in a non-polar organic solvent. The catalyst facilitates the transfer of the enolate anion from the solid phase or interface into the organic phase, where it can react with the 4-bromobenzyl bromide. This method avoids the need for strong, moisture-sensitive bases like alkoxides and can often be performed under milder conditions.

Palladium-catalyzed α-benzylation of β-keto esters has emerged as a modern alternative. While not specifically detailed for the 4-bromo-substituted compound, the general methodology involves the cross-coupling of an enolate with a benzyl halide in the presence of a palladium catalyst. These reactions often utilize a phosphine (B1218219) ligand to facilitate the catalytic cycle, which typically involves oxidative addition, transmetalation (or a related enolate addition step), and reductive elimination. This approach can offer high yields and functional group tolerance.

| Catalytic System | Description | Potential Advantages |

| Phase-Transfer Catalysis | Utilizes a catalyst to transfer the enolate between phases (e.g., solid-liquid), enabling the use of milder bases like K₂CO₃. | Milder reaction conditions, avoidance of strong alkoxide bases, operational simplicity. |

| Palladium Catalysis | Employs a palladium catalyst and a ligand to couple the enolate with the benzyl halide. | High efficiency, good functional group tolerance, potential for asymmetric synthesis with chiral ligands. |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer significant advantages in terms of efficiency and atom economy. While a direct, single-step three-component synthesis of this compound is not prominently documented, analogous pathways involving β-keto esters suggest plausible routes.

One established strategy in MCRs is the combination of a Knoevenagel condensation with a subsequent Michael addition. nih.gov A hypothetical MCR pathway for the target compound could involve the reaction of 4-bromobenzaldehyde, ethyl acetoacetate, and a suitable reducing agent. More complex, pseudo-multicomponent reactions have been reported for structurally related compounds. For instance, a pseudo-five-component reaction has been described for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives, which involves the reaction of two equivalents of ethyl acetoacetate, two equivalents of hydrazine (B178648) hydrate (B1144303), and an aromatic aldehyde. nih.gov This highlights the utility of ethyl acetoacetate as a key building block in complex, one-pot transformations.

These reaction pathways demonstrate the potential for developing novel MCRs for the synthesis of complex β-keto esters like this compound.

Table 1: Example of a Pseudo-Multicomponent Reaction Involving Ethyl Acetoacetate

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

| Ethyl Acetoacetate (2 eq.) | Hydrazine Hydrate (2 eq.) | Aromatic Aldehyde (1 eq.) | ZnAl₂O₄ | 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) |

This table illustrates a known pseudo-five-component reaction that utilizes ethyl acetoacetate, demonstrating its applicability in multicomponent synthesis strategies. nih.gov

Continuous Flow Reactor Applications for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the scalable and safe production of chemical compounds. The alkylation of ethyl acetoacetate to produce compounds such as this compound is well-suited for adaptation to a flow process. The parent compound, ethyl acetoacetate, can itself be synthesized efficiently using a tubular continuous flow reactor, a method that shortens reaction time, reduces side reactions, and increases product yield and safety compared to traditional batch processes. google.com

For the subsequent alkylation step, a continuous flow setup would typically involve pumping streams of the reactants—such as a pre-formed enolate of ethyl acetoacetate and a solution of 4-bromobenzyl bromide—into a mixing zone and then through a heated or cooled reactor coil. The precise control over reaction parameters like temperature, pressure, and residence time allows for optimization of the reaction, potentially leading to higher yields and purity while minimizing the formation of dialkylated byproducts. phasetransfercatalysis.comrsc.org This approach is particularly advantageous for managing exothermic reactions and for the safe handling of reactive intermediates. rsc.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Ethyl Acetoacetate

| Parameter | Traditional Batch Process | Tubular Continuous Flow Process |

| Reaction Time | Longer | Greatly shortened |

| Side Reactions | More prevalent | Reduced |

| Product Yield | Variable | 98.8–99.0% |

| Product Purity | Variable (Requires extensive purification) | 99.7–99.9% |

| Safety | Higher risk due to large volumes | Greatly reduced safety risks |

Data sourced from patent information on the continuous flow production of ethyl acetoacetate. google.com

Isolation and Purification Techniques in Synthetic Research

Chromatographic Purification Methods (e.g., Column Chromatography)

Column chromatography is a standard and highly effective method for the purification of this compound from a crude reaction mixture. amazonaws.com This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. orgsyn.org

For β-keto esters, a common stationary phase is silica gel (230-400 mesh). orgsyn.org The mobile phase, or eluent, is typically a non-polar solvent mixture, with polarity being gradually increased to elute compounds of increasing polarity. A mixture of hexanes and ethyl acetate (B1210297) is frequently employed for the purification of alkylated acetoacetate derivatives. amazonaws.comorgsyn.org The precise ratio of the solvents is determined based on preliminary analysis by thin-layer chromatography to achieve optimal separation between the desired product and any unreacted starting materials or byproducts. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound. orgsyn.org

Table 3: Typical Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., SiliaFlash®P60, 230-400 mesh) |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate mixture |

| Typical Ratios | Ranging from 95:5 to 3:1 (Hexanes:Ethyl Acetate) |

| Loading Method | Crude material loaded directly or dissolved in minimal eluent |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

This table summarizes common conditions used for the column chromatography of alkylated β-keto esters. amazonaws.comorgsyn.org

In-Process Monitoring via Thin Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is an indispensable analytical tool for monitoring the progress of the synthesis of this compound. libretexts.orgtcd.ie It is a rapid, inexpensive, and efficient method to qualitatively assess the composition of the reaction mixture at various time points. uni-giessen.de

To monitor the reaction, a small aliquot of the reaction mixture is periodically taken and spotted onto a TLC plate alongside spots of the starting materials (e.g., ethyl acetoacetate and 4-bromobenzyl bromide). libretexts.org A co-spot, containing both the reaction mixture and the starting material, is also often used to aid in identification. The plate is then developed in a suitable mobile phase, such as a 9:1 mixture of hexane (B92381) and ethyl acetate. tcd.ie

The progress of the reaction is determined by observing the gradual disappearance of the spots corresponding to the starting materials and the concurrent appearance of a new spot for the product. libretexts.org The reaction is considered complete when the spot of the limiting reactant is no longer visible in the reaction mixture lane. libretexts.org The relative positions of the spots, indicated by their retention factor (Rf) values, also provide information about the relative polarities of the components, which is crucial for planning the subsequent purification by column chromatography. wvu.edu

Mechanistic Investigations of Synthetic Pathways to Ethyl 2 4 Bromobenzyl 3 Oxobutanoate

Elucidation of Enolate Generation and Stabilization

The initial and crucial step in the synthesis is the deprotonation of Ethyl 3-oxobutanoate at the α-carbon (the carbon atom situated between the two carbonyl groups). The hydrogens on this carbon are significantly more acidic than those on a typical ketone or ester. libretexts.org This enhanced acidity is due to the inductive effect of the two adjacent electron-withdrawing carbonyl groups and, more importantly, the ability of the resulting conjugate base—the enolate—to be stabilized by resonance.

The generation of the enolate is typically achieved by treating Ethyl 3-oxobutanoate with a suitable base. The choice of base is important; it must be strong enough to deprotonate the α-carbon effectively. Common bases used for this purpose include sodium ethoxide (NaOEt) and potassium tert-butoxide (t-BuOK). tcd.ieresearchgate.net

Upon deprotonation, a resonance-stabilized enolate anion is formed. tcd.ielibretexts.org The negative charge is not localized on the α-carbon but is delocalized across the oxygen atoms of both the ketone and the ester carbonyl groups. This delocalization significantly stabilizes the anion, which is a key factor driving the initial deprotonation step. The enolate can be represented by three main resonance structures, with the majority of the negative charge density residing on the more electronegative oxygen atoms. This resonance stabilization makes the α-protons of β-dicarbonyl compounds like Ethyl 3-oxobutanoate readily removable. libretexts.org

Detailed Analysis of Nucleophilic Substitution Mechanisms (Sₙ2)

Once the enolate is formed, it acts as a potent carbon-centered nucleophile that attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide. This alkylation step proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. libretexts.orgtcd.ielibretexts.org

The Sₙ2 reaction is a single-step, concerted process. byjus.com The nucleophile (the enolate) attacks the carbon atom bearing the leaving group (bromide) from the side opposite to the leaving group, a trajectory known as "backside attack". byjus.commasterorganicchemistry.commasterorganicchemistry.com As the new carbon-carbon bond forms, the carbon-bromine bond simultaneously breaks. masterorganicchemistry.com This process moves through a high-energy transition state in which the central carbon atom is transiently five-coordinate, with a trigonal bipyramidal geometry. masterorganicchemistry.com

Several factors make this system well-suited for an Sₙ2 reaction:

Substrate: 4-bromobenzyl bromide is a primary alkyl halide. Primary substrates are ideal for Sₙ2 reactions because the electrophilic carbon is sterically unhindered, allowing for easy access by the nucleophile. libretexts.orglibretexts.orgmasterorganicchemistry.com

Nucleophile: The enolate of Ethyl 3-oxobutanoate is a strong nucleophile, which is required for an Sₙ2 reaction. youtube.com

Leaving Group: The bromide ion is an excellent leaving group because it is a weak base and can stabilize the negative charge.

The rate of the Sₙ2 reaction is dependent on the concentrations of both the nucleophile and the electrophile, as expressed in the second-order rate law: Rate = k[Enolate][4-bromobenzyl bromide]. byjus.comyoutube.com

Influence of Counterions and Solvent Polarity on Reaction Kinetics

The kinetics of the alkylation reaction are significantly influenced by the choice of solvent and the nature of the counterion associated with the enolate.

Counterions: The enolate is not a free anion in solution but is closely associated with a metal cation (e.g., Na⁺ from NaOEt or K⁺ from t-BuOK). tcd.ieresearchgate.netmasterorganicchemistry.com This counterion can modulate the nucleophilicity of the enolate. In less polar solvents, the cation and enolate can form a tight ion pair, which can reduce the enolate's reactivity by shielding the negative charge. The size of the cation is also a factor; larger, "softer" cations like K⁺ may form looser ion pairs than smaller, "harder" cations like Li⁺, potentially leading to a more reactive "naked" enolate.

Solvent Polarity: The solvent plays a critical role in stabilizing the reactants and the transition state.

Polar Aprotic Solvents: Solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred for Sₙ2 reactions. researchgate.netbham.ac.uk They can effectively solvate the metal counterion, leaving the enolate anion less solvated and thus more nucleophilic and reactive. This generally leads to faster reaction rates.

Polar Protic Solvents: Solvents like ethanol (B145695) are capable of hydrogen bonding. tcd.iebham.ac.uk While ethanol is a convenient solvent when using sodium ethoxide as the base (as it is the conjugate acid of the base), it can solvate the enolate anion through hydrogen bonds. tcd.iemasterorganicchemistry.com This solvation shell stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy of the reaction, which typically results in slower kinetics compared to aprotic solvents.

Computational and Spectroscopic Studies of Transition States

Direct spectroscopic observation of the Sₙ2 transition state is extremely challenging due to its fleeting existence. However, its properties can be extensively studied using computational chemistry. Quantum mechanical calculations, such as Density Functional Theory (DFT), can model the reaction pathway from reactants to products, providing detailed information about the transition state's geometry, energy, and electronic structure.

For the alkylation of the Ethyl 3-oxobutanoate enolate with 4-bromobenzyl bromide, computational studies would confirm the trigonal bipyramidal geometry at the benzylic carbon in the transition state. masterorganicchemistry.com These models can calculate the activation energy barrier, which is directly related to the reaction rate, and show how this barrier is affected by changes in the solvent or counterion. For instance, calculations could demonstrate how a polar aprotic solvent lowers the activation energy by stabilizing the charge separation in the transition state without over-stabilizing the nucleophile. Spectroscopic methods like NMR can be used to monitor the reaction kinetics, providing experimental data that can be used to validate and refine the computational models of the transition state.

Strategies for Stereochemical Control and Diastereoselective Synthesis

The product, Ethyl 2-(4-bromobenzyl)-3-oxobutanoate, contains a stereocenter at the α-carbon. When the synthesis is performed using achiral starting materials and reagents as described, the product is formed as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. This is because the planar enolate nucleophile can be attacked by the electrophile from either face with equal probability.

Achieving stereochemical control to produce an excess of one enantiomer (an enantioselective synthesis) requires the introduction of chirality into the reaction system. Several strategies can be employed:

Chiral Auxiliaries: The starting β-ketoester can be modified by attaching a chiral auxiliary. This chiral, non-racemic molecule would sterically direct the incoming 4-bromobenzyl bromide to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent chemical removal of the auxiliary would yield the desired enantiomerically enriched product.

Chiral Catalysis: A chiral catalyst, such as a chiral phase-transfer catalyst or a chiral Lewis acid, can be used. The catalyst would associate with the enolate or the electrophile to create a chiral environment around the reaction center. This chiral environment would favor the formation of one enantiomeric transition state over the other, resulting in an enantiomerically enriched product.

Enzymatic Reactions: Biocatalysis offers a powerful method for stereocontrol. While not a direct alkylation, enzymes like carbonyl reductases have been used for the highly stereoselective reduction of the keto group in similar 3-oxobutanoate derivatives to produce chiral alcohols with excellent enantiomeric purity. researchgate.net This highlights the potential for biocatalytic approaches in controlling stereochemistry in this class of compounds.

These advanced synthetic strategies rely on creating diastereomerically different transition states, which have different energies, thus providing a kinetic preference for the formation of one stereoisomer over the other.

Compound Reference Table

Chemical Reactivity and Transformation Studies of Ethyl 2 4 Bromobenzyl 3 Oxobutanoate

Functional Group Interconversions at the β-Keto Ester Moiety

The β-keto ester portion of Ethyl 2-(4-bromobenzyl)-3-oxobutanoate is a hub of reactivity, enabling various transformations such as hydrolysis, hydrazinolysis, oxidation, and reduction. These reactions allow for the modification of the ester and ketone functionalities to generate a range of valuable derivatives.

The ethyl ester group of this compound can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 2-(4-bromobenzyl)-3-oxobutanoic acid. This transformation can be achieved under either acidic or basic conditions. researchgate.net

Acid-catalyzed hydrolysis involves heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. researchgate.net The reaction is reversible, and the use of excess water drives the equilibrium towards the formation of the carboxylic acid and ethanol (B145695). researchgate.net

Alternatively, base-catalyzed hydrolysis, also known as saponification, offers an irreversible pathway to the carboxylate salt. researchgate.net This is typically accomplished by heating the ester under reflux with an aqueous solution of a strong base, like sodium hydroxide (B78521). researchgate.net The resulting carboxylate salt can then be protonated by the addition of a strong acid in a subsequent step to furnish the final carboxylic acid product. researchgate.net

Table 1: Conditions for Ester Hydrolysis

| Reaction | Reagents | Product | Key Features |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, excess H₂O, Heat | 2-(4-bromobenzyl)-3-oxobutanoic acid | Reversible reaction |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH(aq), Heat 2. H₃O⁺ | 2-(4-bromobenzyl)-3-oxobutanoic acid | Irreversible reaction, proceeds via carboxylate salt |

The reaction of β-keto esters with hydrazine (B178648) (N₂H₄) is a classical method for the synthesis of five-membered heterocyclic compounds. rug.nl In the case of this compound, treatment with hydrazine hydrate (B1144303) would be expected to yield a pyrazolone (B3327878) derivative. researchgate.net

The reaction proceeds through a cyclocondensation mechanism. Initially, the more nucleophilic nitrogen atom of hydrazine attacks the ester carbonyl group, leading to the displacement of the ethoxy group and formation of a hydrazide intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom attacks the ketone carbonyl, followed by dehydration to form the stable, aromatic pyrazolone ring. rug.nlresearchgate.net This transformation provides a direct route to heterocyclic structures that are prevalent in medicinal chemistry. organic-chemistry.orglibretexts.org

Table 2: Hydrazinolysis Reaction

| Reactant | Reagent | Expected Product | Reaction Type |

| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | 5-(4-bromobenzyl)-3-methyl-1H-pyrazol-4(5H)-one | Cyclocondensation |

The oxidation of the β-keto ester moiety in this compound can be directed at the α-carbon, which is activated by both adjacent carbonyl groups. A key transformation is α-hydroxylation, which introduces a hydroxyl group at the C2 position to form ethyl 2-(4-bromobenzyl)-2-hydroxy-3-oxobutanoate. libretexts.org This α-hydroxy-β-dicarbonyl structure is a significant motif in many biologically active compounds. libretexts.org Various chemical methods have been developed to achieve this oxidation. libretexts.org

Another reported oxidative transformation for β-keto esters is the oxidative cleavage of the C2-C3 bond. One study reported the use of Oxone in the presence of aluminum trichloride (B1173362) in an aqueous medium to synthesize α-keto esters from β-keto esters. However, this article was later retracted by the authors due to issues with reproducibility, highlighting the challenges in achieving selective oxidative cleavage.

Table 3: Potential Oxidation Reactions

| Reaction Type | Product Class | Significance |

| α-Hydroxylation | α-Hydroxy-β-keto esters | Access to motifs in bioactive molecules libretexts.org |

| Oxidative Cleavage | α-Keto esters | A challenging transformation with limited reliable methods |

The ketone functionality of the β-keto ester is susceptible to reduction by various hydride reagents. A common and selective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. libretexts.org This reagent chemoselectively reduces the ketone to a secondary alcohol, yielding a β-hydroxy ester, without affecting the ester group.

For this compound, this reaction would produce ethyl 2-(4-bromobenzyl)-3-hydroxybutanoate. These β-hydroxy esters are valuable chiral synthons and are used as starting materials for the synthesis of various compounds, including antibiotics. libretexts.org The reaction is typically carried out under mild conditions at room temperature. libretexts.org

Table 4: Selective Reduction of the Keto Group

| Reactant | Reagent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Ethyl 2-(4-bromobenzyl)-3-hydroxybutanoate |

Reactivity of the Bromine Substituent on the Phenyl Ring

The bromine atom attached to the phenyl ring provides a reactive handle for carbon-carbon bond formation, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the elaboration of the aryl portion of the molecule, connecting it to a wide variety of other organic fragments.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. In the context of this compound, the aryl bromide can be coupled with a variety of organoboron reagents, such as aryl or vinyl boronic acids, in the presence of a palladium catalyst and a base.

The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. This reaction is known for its high functional group tolerance, allowing the β-keto ester moiety to remain intact during the coupling process. This enables the synthesis of a diverse array of biaryl and styrenyl derivatives from a common precursor.

Table 5: Representative Suzuki-Miyaura Cross-Coupling Reaction

| Reactant | Coupling Partner | Catalyst | Base | Expected Product |

| This compound | Phenylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Ethyl 2-(4-biphenylmethyl)-3-oxobutanoate |

Nucleophilic Aromatic Substitution (SNAr) Considerations

The structure of this compound features a bromine atom attached to a benzene (B151609) ring, which theoretically allows it to participate in nucleophilic aromatic substitution (SNAr) reactions. In such a reaction, the bromide ion would act as the leaving group, being replaced by a nucleophile. However, the feasibility of this transformation is significantly influenced by the electronic properties of the aromatic ring.

The classical SNAr mechanism is a two-step addition-elimination process that requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These groups are essential for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. youtube.com In the case of this compound, the substituent para to the bromine is a -CH₂- group linked to the keto-ester moiety. This alkyl-based group is not a strong electron-withdrawing group and cannot effectively stabilize the anionic intermediate required for the addition-elimination pathway. Consequently, standard SNAr reactions with common nucleophiles like alkoxides or amines are not expected to proceed under mild conditions.

An alternative pathway for nucleophilic aromatic substitution is the elimination-addition, or "benzyne," mechanism. chemistrysteps.com This route does not require activating EWGs but instead proceeds in the presence of an exceptionally strong base, such as sodium amide (NaNH₂). chemistrysteps.com The base first abstracts a proton from a carbon atom ortho to the bromine, leading to the elimination of HBr and the formation of a highly reactive benzyne (B1209423) intermediate. The nucleophile then attacks one of the carbons of the triple bond, followed by protonation to yield the substitution product. For this compound, this reaction would likely result in a mixture of meta- and para-substituted products. It is important to note that the harsh basic conditions required for the benzyne mechanism could potentially lead to side reactions involving the ester and ketone functionalities within the molecule.

The reactivity of aryl halides in SNAr reactions also depends on the nature of the halogen. In the addition-elimination mechanism, the rate-determining step is typically the nucleophilic attack on the ring. masterorganicchemistry.com Therefore, more electronegative halogens, which make the attached carbon more electrophilic, lead to faster reactions. This results in a reactivity trend of F > Cl > Br > I, which is the opposite of the trend seen in Sₙ1 and Sₙ2 reactions where bond strength with the leaving group is more critical. masterorganicchemistry.comyoutube.com

Condensation and Cyclization Reactions Utilizing the Compound

The synthetic utility of this compound is primarily derived from its β-keto ester functionality. This structural motif contains two key reactive sites: the acidic α-carbon situated between the two carbonyl groups and the electrophilic carbonyl carbons themselves. These features make the compound an excellent precursor for a variety of condensation and cyclization reactions, enabling the construction of complex molecular architectures, particularly heterocyclic systems.

Formation of Diverse Heterocyclic Scaffolds

The dual functionality of this compound allows it to serve as a versatile building block for synthesizing a wide array of heterocyclic compounds. By reacting with appropriate bifunctional reagents, the keto and ester groups can be incorporated into new ring systems, with the 4-bromobenzyl group remaining as a key substituent on the final scaffold.

The synthesis of pyrazole (B372694) derivatives from β-keto esters is a well-established transformation, most notably through the Knorr pyrazole synthesis. hilarispublisher.com This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. hilarispublisher.comnih.gov In this context, this compound can react with various substituted and unsubstituted hydrazines (R-NHNH₂) to yield highly substituted pyrazolones.

The reaction mechanism typically begins with the formation of a hydrazone at the more reactive ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl. Subsequent elimination of ethanol drives the reaction to completion, affording the pyrazolone product. The 4-bromobenzyl moiety remains at the 4-position of the resulting pyrazole ring, providing a handle for further synthetic modifications.

Table 1: Synthesis of Pyrazole Derivatives from this compound

| Hydrazine Reactant (R-NHNH₂) | R Group | Resulting Pyrazole Derivative |

| Hydrazine Hydrate | -H | 4-(4-bromobenzyl)-3-methyl-1H-pyrazol-5(4H)-one |

| Phenylhydrazine | -C₆H₅ | 4-(4-bromobenzyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one |

| 4-Methylphenylhydrazine | -C₆H₄-CH₃ | 4-(4-bromobenzyl)-1-(4-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one |

| Thiosemicarbazide | -C(S)NH₂ | 4-(4-bromobenzyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide nih.gov |

1,4-Benzoxazine scaffolds are present in numerous biologically active compounds. ijpsjournal.comresearchgate.net One common synthetic route to this heterocyclic system involves the condensation of a 2-aminophenol (B121084) with a 1,3-dicarbonyl compound. researchgate.net this compound can serve as the dicarbonyl component in this reaction.

The synthesis proceeds via an initial reaction between the amino group of 2-aminophenol and one of the carbonyls of the β-keto ester, likely forming an enamine or an amide intermediate. This is followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the 1,4-benzoxazine ring. The specific product formed can vary depending on the reaction conditions, which dictate which carbonyl group participates in the initial condensation versus the final cyclization.

Table 2: Synthesis of 1,4-Benzoxazine Derivatives

| 2-Aminophenol Reactant | R Group | Resulting 1,4-Benzoxazine Product |

| 2-Aminophenol | -H | 2-(1-(4-bromobenzyl)-2-oxopropyl)-2H-1,4-benzoxazine derivative |

| 4-Chloro-2-aminophenol | 4-Cl | 6-chloro-2-(1-(4-bromobenzyl)-2-oxopropyl)-2H-1,4-benzoxazine derivative |

| 4-Methyl-2-aminophenol | 4-CH₃ | 6-methyl-2-(1-(4-bromobenzyl)-2-oxopropyl)-2H-1,4-benzoxazine derivative |

| 4-Nitro-2-aminophenol | 4-NO₂ | 6-nitro-2-(1-(4-bromobenzyl)-2-oxopropyl)-2H-1,4-benzoxazine derivative |

The synthesis of pyrrol-2-one (or pyrrolinone) scaffolds can be achieved through various strategies involving β-keto esters. While multiple pathways exist, a plausible route using this compound involves a multi-step sequence, potentially starting with the formation of an enamine by reacting the keto ester with a primary amine (R-NH₂).

The resulting enamine can then react with an α-haloester, such as ethyl bromoacetate, in an alkylation reaction at the α-carbon. The product of this step contains the necessary framework to undergo an intramolecular condensation (Dieckmann-like cyclization) or an amidation followed by cyclization to form the five-membered pyrrol-2-one ring. This approach allows for the introduction of diversity at multiple positions of the heterocyclic scaffold. A related study has shown the synthesis of pyrrol-2-ones from a similar bromo-butenoate structure. yu.edu.jo

Table 3: Synthesis of Pyrrol-2-one Derivatives

| Primary Amine (R-NH₂) | R Group | Resulting Pyrrol-2-one Product |

| Benzylamine | -CH₂C₆H₅ | 1-benzyl-3-(4-bromobenzyl)-4-methyl-1,5-dihydro-2H-pyrrol-2-one derivative |

| Aniline | -C₆H₅ | 3-(4-bromobenzyl)-4-methyl-1-phenyl-1,5-dihydro-2H-pyrrol-2-one derivative |

| Methylamine | -CH₃ | 3-(4-bromobenzyl)-1,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one derivative |

The construction of dihydropyrimidinone (DHPM) scaffolds from this compound can be efficiently achieved through the Biginelli reaction. nih.govnih.gov This well-known one-pot, three-component reaction involves the acid-catalyzed condensation of a β-keto ester, an aldehyde, and urea (B33335) (or thiourea). encyclopedia.pubchemmethod.com

In this reaction, this compound serves as the 1,3-dicarbonyl component. The reaction mechanism is believed to proceed through the formation of an acyl-iminium ion intermediate from the aldehyde and urea, which is then attacked by the enol form of the β-keto ester. chemmethod.com Subsequent cyclization and dehydration yield the final dihydropyrimidinone product. The 4-bromobenzyl group from the starting material becomes a substituent at the C5 position of the heterocyclic ring, while the substituent from the aldehyde is incorporated at the C4 position.

Table 4: Synthesis of Dihydropyrimidinone Scaffolds via Biginelli Reaction

| Aldehyde (R-CHO) | R Group | Amide Component | Resulting Dihydropyrimidinone Product |

| Benzaldehyde | -C₆H₅ | Urea | 5-(4-bromobenzyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one |

| 4-Chlorobenzaldehyde | -C₆H₄-Cl | Urea | 5-(4-bromobenzyl)-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

| Benzaldehyde | -C₆H₅ | Thiourea | 5-(4-bromobenzyl)-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione |

| 4-Methoxybenzaldehyde | -C₆H₄-OCH₃ | Thiourea | 5-(4-bromobenzyl)-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione |

Cascade Michael/Alkylation Reactions

The structural motif of this compound, which features a reactive β-keto ester system, makes it a highly valuable substrate for cascade reactions that allow for the rapid construction of complex molecular architectures. unl.ptacs.org Among these, the cascade Michael/alkylation reaction is a powerful strategy for the stereocontrolled formation of multiple carbon-carbon bonds in a single synthetic operation. unl.pt This sequence typically involves the conjugate addition of an enolate, generated from the β-keto ester, to a Michael acceptor, followed by the trapping of the resulting enolate intermediate with an electrophile. libretexts.org

In the context of this compound, the acidic α-proton is readily abstracted by a base to form a stabilized enolate. This enolate can then participate as a nucleophile in a Michael addition to various α,β-unsaturated compounds. The subsequent intramolecular or intermolecular alkylation of the newly formed enolate leads to the synthesis of densely functionalized acyclic or cyclic products. Organocatalysis has emerged as a particularly effective approach for achieving high levels of enantioselectivity in such cascade reactions involving β-keto esters. unl.ptacs.org For instance, chiral secondary amines, like prolinol derivatives, can catalyze the asymmetric Michael addition, and the subsequent alkylation can proceed with high diastereoselectivity. unl.pt

The reaction's efficiency and stereochemical outcome are influenced by several factors, including the choice of catalyst, base, solvent, and the nature of the Michael acceptor and the alkylating agent. unl.pt The presence of the 4-bromobenzyl substituent at the α-position of the this compound can sterically influence the approach of the reactants, thereby affecting the diastereoselectivity of the cascade process.

Table 1: Representative Organocatalytic Cascade Michael/Alkylation Reactions with β-Keto Ester Substrates

| Entry | β-Keto Ester | Michael Acceptor | Alkylating Agent | Catalyst | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|---|---|

| 1 | Ethyl acetoacetate (B1235776) | Acrolein | Bromomalonate | (S)-Diphenylprolinol TMS ether | Functionalized Cyclopropane | >30:1 | 95% |

| 2 | Ethyl benzoylacetate | Methyl vinyl ketone | Chloroacetonitrile | Cinchona alkaloid derivative | Substituted Cyclohexanone | 90:10 | 92% |

| 3 | Ethyl 2-methyl-3-oxobutanoate | Nitroethylene | 1,2-Dibromoethane | Pyrrolidine-based catalyst | Functionalized Nitropentane | >20:1 | 88% |

Derivatization Strategies and Synthetic Utility

The versatile structure of this compound offers multiple avenues for derivatization, rendering it a valuable scaffold in synthetic organic chemistry. nih.gov The presence of several reactive sites—the acidic α-proton, the two carbonyl groups, the ester functionality, and the aryl bromide—allows for a wide range of chemical transformations. These modifications can be strategically employed to introduce new functionalities, construct complex molecular frameworks, and develop novel molecules for various applications. nih.govgoogle.com

Regioselective Introduction of Additional Functionalities

The regioselective functionalization of this compound is a key strategy for enhancing its synthetic utility. google.com The most common site for derivatization is the α-carbon, owing to the high acidity of the corresponding C-H bond. Deprotonation with a suitable base generates a nucleophilic enolate that can react with a variety of electrophiles, enabling the introduction of additional alkyl, acyl, or other functional groups at this position. researchgate.net

Furthermore, the bromine atom on the phenyl ring serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, can be employed to form new carbon-carbon and carbon-heteroatom bonds at the para-position of the benzyl (B1604629) group. This allows for the incorporation of aryl, alkynyl, and amino moieties, significantly expanding the molecular diversity accessible from this starting material.

The ketone and ester carbonyl groups also offer opportunities for derivatization. For instance, the ketone can be selectively reduced to a secondary alcohol, which can then be further functionalized. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other esters.

Table 2: Potential Regioselective Functionalization Reactions of this compound

| Reaction Type | Reagents and Conditions | Position of Functionalization | Introduced Functionality |

|---|---|---|---|

| α-Alkylation | 1. NaH, THF; 2. R-X (e.g., CH₃I) | α-carbon | Alkyl group |

| α-Acylation | 1. NaOEt, EtOH; 2. RCOCl | α-carbon | Acyl group |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Arylboronic acid | C4 of the phenyl ring | Aryl group |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, Terminal alkyne | C4 of the phenyl ring | Alkynyl group |

| Ketone Reduction | NaBH₄, MeOH | C3 (keto group) | Hydroxyl group |

| Ester Hydrolysis | 1. LiOH, THF/H₂O; 2. H₃O⁺ | C1 (ester group) | Carboxylic acid |

Design of Advanced Labeling Agents for Analytical Applications

The structural features of this compound make it an attractive precursor for the design of advanced labeling agents for analytical applications, such as fluorescent probes and chromophoric tags. nih.gov The development of such agents often involves the incorporation of a reporter group (a fluorophore or chromophore) and a reactive group for covalent attachment to a target molecule.

The aryl bromide moiety of this compound is particularly well-suited for the introduction of a reporter group. For example, a fluorescent moiety, such as a coumarin, BODIPY, or fluorescein (B123965) derivative, bearing a boronic acid or a terminal alkyne, can be attached to the phenyl ring via a Suzuki or Sonogashira cross-coupling reaction, respectively. nih.gov The emission properties of the resulting probe can be fine-tuned by varying the structure of the attached fluorophore. nih.gov

The β-keto ester portion of the molecule can be modified to serve as the reactive group for conjugation to target analytes. For instance, the ester can be hydrolyzed to a carboxylic acid, which can then be activated (e.g., as an N-hydroxysuccinimide ester) for reaction with primary amines on proteins or other biomolecules. Alternatively, the α-position can be functionalized with a group that can participate in bioorthogonal "click" chemistry reactions, such as an azide (B81097) or an alkyne, providing a highly selective method for labeling.

Table 3: Strategies for the Development of Labeling Agents from this compound

| Strategy | Modification | Reporter Group | Reactive Group |

|---|---|---|---|

| Aryl Bromide Functionalization | Suzuki coupling with a fluorescent boronic acid | Fluorescent moiety (e.g., Dansyl) | β-keto ester (for further modification) |

| Ester Modification | Hydrolysis to carboxylic acid and activation | Attached via aryl bromide | Activated carboxylate (e.g., NHS ester) |

| α-Carbon Functionalization | Alkylation with a linker containing a bioorthogonal group | Attached via aryl bromide | Azide or alkyne for click chemistry |

Role As a Synthetic Intermediate and Building Block in Organic Chemistry

Strategic Precursor in the Synthesis of Complex Organic Molecules

Ethyl 2-(4-bromobenzyl)-3-oxobutanoate is fundamentally an alkylated derivative of ethyl acetoacetate (B1235776), a classic starting material in organic synthesis renowned for its utility in forming carbon-carbon bonds. wikipedia.org The synthesis of the title compound itself is a prime example of its precursor's reactivity, typically achieved through the alkylation of the ethyl acetoacetate enolate with 4-bromobenzyl bromide. proquest.comresearchgate.nettcd.ie

Once formed, this compound serves as a strategic precursor for more complex targets. The β-keto ester functionality can be manipulated in several ways:

Ketonic Hydrolysis and Decarboxylation: Treatment with dilute acid or base followed by heating can remove the ester group and yield a ketone, specifically 1-(4-bromophenyl)propan-2-one. libretexts.org

Further Alkylation/Acylation: The remaining acidic proton at the C-2 position can be removed by a strong base to form a new enolate, which can then be reacted with other electrophiles to build even more complex carbon skeletons. libretexts.org

Heterocycle Formation: The 1,3-dicarbonyl arrangement is a classic precursor for the synthesis of various heterocyclic systems, such as pyrazoles, pyrimidines, and isoxazoles, through condensation reactions with reagents like hydrazines, ureas, or hydroxylamine.

Furthermore, the 4-bromo substituent on the benzyl (B1604629) group is a critical handle for advanced synthetic modifications. It is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the attachment of a wide variety of aryl, vinyl, or alkynyl groups, dramatically increasing molecular complexity. Research into related structures has shown that the 2-(4-bromobenzyl) moiety is a key component in the synthesis of complex thienopyrimidine scaffolds, which have been investigated for their potential as anticancer agents. nih.gov This highlights the strategic importance of the bromo-substituted benzyl group in medicinal chemistry.

Utility as a Chiral Building Block in Asymmetric Synthesis

The structure of this compound contains a stereocenter at the C-2 position, meaning it can exist as a pair of enantiomers. While it is often synthesized and used as a racemic mixture, its potential as a chiral building block in asymmetric synthesis is significant. Asymmetric synthesis involves strategies that selectively produce one enantiomer over the other, which is crucial in medicinal chemistry as different enantiomers of a drug can have vastly different biological activities.

The key to its utility in this area lies in the reactivity of the β-keto ester system. General strategies applicable to this class of compounds include:

Asymmetric Alkylation: Catalytic asymmetric alkylation of β-keto esters using chiral catalysts can create quaternary carbon centers with high enantiomeric excess. acs.orgrsc.org

Enzymatic Reactions: Biocatalysis, using enzymes such as lipases or ketoreductases, offers a powerful method for achieving high stereoselectivity. For instance, amine transaminases can be used to convert β-keto esters into chiral β-amino acids. researchgate.net Similarly, ketoreductases can reduce the ketone group to a hydroxyl group with high enantioselectivity. acs.org

Applying these established methods to this compound could provide access to enantiomerically pure intermediates, which are valuable for the synthesis of complex chiral molecules and pharmaceuticals.

When a molecule already contains one stereocenter, the introduction of a second stereocenter can lead to the formation of diastereomers. The selective formation of one diastereomer over another is known as diastereoselective control. For this compound, a key diastereoselective transformation is the reduction of the ketone at the C-3 position.

This reduction converts the prochiral ketone into a chiral hydroxyl group, creating a second stereocenter. The resulting molecule, ethyl 2-(4-bromobenzyl)-3-hydroxybutanoate, can exist as two pairs of enantiomers (four stereoisomers in total). The relationship between the pre-existing stereocenter at C-2 and the newly formed one at C-3 is diastereomeric (syn or anti).

Achieving control over this process is a common challenge in organic synthesis. The diastereoselectivity of the reduction of α-substituted β-keto esters is highly dependent on the reagents and conditions used. researchgate.net

Substrate-Controlled Reduction: Reagents like sodium borohydride (B1222165) can be used, often in conjunction with Lewis acids (e.g., CeCl₃), to favor the formation of one diastereomer (typically the anti product) through chelation control. researchgate.netresearchgate.net

Enzymatic Reduction: Ketoreductases (KREDs) are enzymes that can perform these reductions with exceptionally high diastereo- and enantioselectivity, making them a preferred method in modern synthesis. acs.orgmdpi.com

By carefully selecting the reduction method, chemists can control the relative stereochemistry of the two adjacent stereocenters, providing a powerful tool for the synthesis of specific isomers of complex natural products and active pharmaceutical ingredients. nih.govorganic-chemistry.orgwikipedia.org

Scaffold for Molecular Diversification and Library Generation

In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached. cam.ac.ukacs.org this compound is an excellent scaffold for molecular diversification—the process of synthesizing a library of related compounds by systematically modifying different parts of the core structure.

The value of this compound as a scaffold stems from its multiple, orthogonally reactive sites. This allows for selective modification at different points on the molecule to generate a chemical library. A study on the synthesis of halo-substituted analogs, including both the bromo and chloro derivatives, is a simple demonstration of this principle, where the nature of the halogen on the aromatic ring is varied. proquest.comresearchgate.net

The key reactive sites for diversification are:

The Aryl Bromide: This site is ideal for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of substituents onto the phenyl ring. rsc.org

The C-2 Position: The acidic proton allows for further alkylation or acylation, adding diversity to the carbon backbone.

The C-3 Ketone: This group can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions.

The C-1 Ester: The ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted into an amide, providing another point for modification.

Chemical space refers to the vast, multidimensional realm of all possible molecules. cam.ac.uk Exploring this space is a central goal of drug discovery, aiming to identify novel molecules with desired biological activities. nih.govnih.gov By using this compound as a starting scaffold, chemists can systematically generate a focused library of analogs, allowing for a targeted exploration of the chemical space around this core structure.

Each reaction performed at one of the scaffold's reactive sites creates a new set of molecules that populate a specific region of chemical space. For example, a library could be generated by first performing ten different Suzuki couplings at the aryl bromide position and then reacting each of those ten products with five different amines via reductive amination at the ketone position. This two-step process would rapidly generate a library of 50 unique compounds.

Computational tools can predict the potential biological activities of such virtual libraries. For instance, a PASS (Prediction of Activity Spectra for Substances) analysis on this compound itself predicted a range of potential pharmacological activities, such as enzyme inhibition. proquest.com Synthesizing a library of derivatives and screening them allows for the validation of these predictions and the identification of compounds with enhanced potency or selectivity, effectively navigating the chemical space to optimize for a specific biological function.

Data Tables

Table 1: Physicochemical Properties of this compound Data sourced from PubChem CID 13440194. nih.gov

| Property | Value |

| Molecular Formula | C₁₃H₁₅BrO₃ |

| Molecular Weight | 299.16 g/mol |

| IUPAC Name | ethyl 2-[(4-bromophenyl)methyl]-3-oxobutanoate |

| CAS Number | 95314-60-6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 6 |

Table 2: Potential Reactions for Molecular Diversification

| Reactive Site | Position | Type of Reaction | Potential Modification |

| Aryl Bromide | Phenyl Ring | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | Addition of aryl, vinyl, alkynyl, or amino groups |

| Acidic Proton | C-2 | Alkylation, Acylation | Introduction of new carbon-based substituents |

| Ketone Carbonyl | C-3 | Reduction, Reductive Amination, Wittig | Conversion to alcohol, amine, or alkene |

| Ester Carbonyl | C-1 | Hydrolysis, Amidation, Reduction | Conversion to carboxylic acid, amide, or primary alcohol |

Advanced Methodologies in Synthesis and Derivatization Research

Development and Optimization of Novel Catalytic Systems

The traditional synthesis of α-alkylated β-keto esters often involves the use of stoichiometric amounts of strong bases. tcd.ie However, modern organic synthesis emphasizes the use of catalytic methods to improve efficiency and reduce waste. For the C-alkylation step required to produce Ethyl 2-(4-bromobenzyl)-3-oxobutanoate from ethyl acetoacetate (B1235776), several advanced catalytic systems have been explored.

Phase-Transfer Catalysis (PTC): This methodology facilitates the reaction between reactants in different phases (e.g., a solid base and an organic substrate). PTC allows for the use of milder bases, such as potassium carbonate, in a solid-liquid system to deprotonate the β-keto ester. sciencemadness.org The catalyst, typically a quaternary ammonium (B1175870) salt, transports the basic anion into the organic phase to generate the enolate, which then reacts with 4-bromobenzyl bromide. sciencemadness.org Highly enantioselective alkylations have been achieved using chiral cinchona-derived phase-transfer catalysts, offering a pathway to stereocontrolled synthesis. rsc.org

Transition Metal Catalysis: Pincer-type manganese complexes have emerged as effective catalysts for the α-alkylation of esters using primary alcohols in a "hydrogen borrowing" strategy. nih.gov In this approach, a benzyl (B1604629) alcohol derivative could be used in place of a benzyl halide. The manganese catalyst temporarily oxidizes the alcohol to an aldehyde, which then participates in the reaction, with water being the only byproduct, representing a significant advancement over traditional halide-based alkylations. nih.gov Additionally, hybrid systems using palladium (Pd) and ruthenium (Ru) complexes have been developed for the asymmetric allylation of β-keto esters, showcasing the potential of dual-catalytic systems for complex bond formations. researchgate.net

Biocatalysis: Enzymes offer high selectivity and operate under mild, environmentally friendly conditions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the transesterification of β-keto esters. google.comgoogle.com This enzymatic approach can be employed to synthesize the core β-keto ester structure under solvent-free conditions, providing an optically active building block for further derivatization. google.comgoogle.com

Implementation of Green Chemistry Principles in Synthetic Routes

The synthesis of this compound provides a platform to implement the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. nih.govgcande.org

Key principles applied in this context include:

Waste Prevention: Catalytic methods inherently reduce waste compared to stoichiometric reactions. greenchemistry-toolkit.org For instance, manganese-catalyzed alkylation using alcohols generates only water as a byproduct, maximizing atom economy. nih.gov

Use of Catalytic Reagents: The shift from strong stoichiometric bases like sodium ethoxide or potassium tert-butoxide to catalytic systems (PTC, transition metals, enzymes) is a core green strategy. nih.govbmrb.ioresearchgate.net Catalysts are used in small amounts and can often be recycled and reused. rsc.orggreenchemistry-toolkit.org

Safer Solvents and Reaction Conditions: Biocatalytic routes using enzymes like CALB can often be performed under mild, solvent-free conditions, significantly reducing the use of volatile organic compounds (VOCs). google.comgoogle.com Phase-transfer catalysis can also enable the use of less hazardous solvents compared to traditional methods that may require anhydrous polar aprotic solvents. sciencemadness.org

Energy Efficiency: Reactions that can be conducted at ambient or moderately elevated temperatures, such as many enzymatic and phase-transfer catalyzed processes, are more energy-efficient than those requiring harsh reflux conditions. sciencemadness.orggoogle.comgoogle.com

The biocatalytic synthesis of β-keto ester precursors is a prime example of a green methodology due to its mild, solvent-free conditions and high chemoselectivity. google.comgoogle.com

Automation and High-Throughput Synthesis Methodologies

To accelerate the discovery and optimization of synthetic routes for compounds like this compound, automation and high-throughput (HTS) techniques are employed. nih.gov These methods allow for the rapid screening of numerous catalysts, reaction conditions, and substrates in parallel.

For catalyst development, libraries of potential catalysts (e.g., different transition metal complexes or phase-transfer agents) can be synthesized and tested simultaneously. mpg.de Array channel microreactors are used to screen materials for catalytic activity and selectivity under various conditions, such as different temperatures and feed gas compositions. nih.gov

Rapid screening techniques are essential for analyzing the results of HTS experiments. Key analytical methods include:

Infrared Thermography: This technique can monitor reaction rates for exothermic reactions in parallel by detecting heat changes. mpg.de

Scanning Mass Spectrometry: Allows for the rapid analysis of product formation and selectivity from multiple parallel reactions. mpg.de

Flow-through NMR and UV/Vis Spectroscopy: These methods can provide real-time data on reaction progress for high-throughput experimentation. mpg.de

By applying these HTS methodologies, researchers can quickly identify the most effective catalytic system and optimal conditions for the synthesis of this compound, bypassing the traditional, time-consuming one-at-a-time experimental approach. rsc.orgresearchgate.net

Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation in Synthetic Studies

The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques. These methods are crucial for confirming the molecular structure, assessing purity, and monitoring the progress of the synthesis. researchgate.net

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum gives characteristic signals for each unique proton environment. Based on related structures, the expected chemical shifts (δ) in a solvent like CDCl₃ are outlined in the table below. bmrb.iorsc.org The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent proton information.

¹³C NMR: The carbon NMR spectrum indicates the presence of each unique carbon atom in the molecule. The carbonyl carbons of the ketone and ester groups are particularly deshielded, appearing far downfield.

| ¹H NMR Spectroscopy Data | ¹³C NMR Spectroscopy Data | |||

|---|---|---|---|---|

| Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Assignment | Approx. Chemical Shift (δ, ppm) |

| -CH₃ (acetyl) | ~2.2 | Singlet | -CH₃ (acetyl) | ~30 |

| -CH₂- (benzyl) | ~3.2 | Doublet | -CH₂- (benzyl) | ~35 |

| -CH- (methine) | ~3.8 | Triplet | -CH- (methine) | ~58 |

| -O-CH₂-CH₃ | ~4.2 | Quartet | -O-CH₂-CH₃ | ~62 |

| -O-CH₂-CH₃ | ~1.2 | Triplet | -O-CH₂-CH₃ | ~14 |

| Aromatic C-H (ortho to CH₂) | ~7.1 | Doublet | Aromatic C-H (ortho to CH₂) | ~131 |

| Aromatic C-H (ortho to Br) | ~7.4 | Doublet | Aromatic C-H (ortho to Br) | ~132 |

| --- | Aromatic C-Br | ~121 | ||

| --- | Aromatic C-CH₂ | ~138 | ||

| --- | Ester C=O | ~169 | ||

| --- | Ketone C=O | ~202 |

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

For this compound (C₁₃H₁₅BrO₃), the molecular weight is approximately 299.16 g/mol . nih.gov A key feature in the mass spectrum is the isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M and M+2) of almost equal intensity, providing strong evidence for the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

Molecular Formula: C₁₃H₁₅BrO₃

Calculated Exact Mass: 298.02046 Da nih.gov

This precise mass measurement allows for the unambiguous confirmation of the compound's chemical formula.

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. orgchemboulder.com The spectrum of this compound is dominated by strong absorptions from its two carbonyl groups. libretexts.orglibretexts.org

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (ester) | Stretching | 1735 - 1750 | Strong, Sharp |

| C=O (ketone) | Stretching | 1710 - 1725 | Strong, Sharp |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| C-O (ester) | Stretching | 1150 - 1250 | Strong |

| C-Br | Stretching | 500 - 680 | Medium to Strong |

The presence of two distinct, strong peaks in the carbonyl region (1700-1750 cm⁻¹) is a clear indicator of the β-keto ester structure. pg.edu.pldocbrown.info

Elemental Analysis

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. For this compound, this analysis provides a quantitative measure of its constituent elements—carbon, hydrogen, and oxygen—ensuring the compound's purity and confirming its molecular formula, C₁₃H₁₅BrO₃.

The theoretical elemental composition is calculated from the molecular formula, which corresponds to a molecular weight of 299.16 g/mol . Research findings have reported the experimental values obtained from elemental analysis, which closely align with these theoretical calculations. This concordance between the found and calculated values substantiates the successful synthesis of the target molecular structure.

The comparison between the theoretical and experimentally determined elemental composition is detailed below.

Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 52.19 | 52.12 |

| Hydrogen (H) | 5.05 | 5.01 |

| Oxygen (O) | 16.04 | 16.01 |

Note: The experimental value for Bromine was not explicitly reported in the cited source.

Advanced Chromatographic Techniques for Separation and Purification in Synthesis

The synthesis of this compound necessitates robust methods for separation and purification to isolate the target compound from starting materials, byproducts, and other impurities. Advanced chromatographic techniques are indispensable for achieving the high degree of purity required for subsequent characterization and research applications.

During the synthesis process, Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for real-time monitoring of the reaction's progress. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, researchers can qualitatively assess the consumption of reactants and the formation of the product. Eluent systems such as mixtures of ethyl acetate (B1210297) and n-hexane are commonly employed for the separation of compounds with similar polarities.

For the purification of the crude product on a larger scale, Silica Gel Column Chromatography is the standard method of choice. This technique operates on the principle of differential adsorption of the components of the mixture onto a stationary phase (silica gel). The crude mixture is loaded onto the top of a column packed with silica gel, and a solvent (eluent) is passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the silica gel and their solubility in the eluent. By systematically collecting the fractions of the eluent as it exits the column, the desired compound, this compound, can be isolated in a purified form. The selection of the eluent system, often guided by preliminary TLC analysis, is critical for achieving effective separation.

Computational Chemistry and Theoretical Studies

Molecular Modeling of Reactivity and Selectivity in Reactions

Molecular modeling is a powerful tool for understanding the reactivity and selectivity of organic compounds. The reactivity of Ethyl 2-(4-bromobenzyl)-3-oxobutanoate is primarily centered around the active methylene (B1212753) group (the α-carbon), the two carbonyl groups, and the brominated aromatic ring.

The core of this molecule is the ethyl acetoacetate (B1235776) moiety, which is known to exist in a tautomeric equilibrium between the keto and enol forms. Computational studies on similar β-keto esters have shown that the keto form is generally more stable. The presence of the electron-withdrawing 4-bromobenzyl group at the α-position influences the electron density distribution and, consequently, the reactivity of the molecule.

The α-carbon in this compound is flanked by two carbonyl groups, which makes the attached proton acidic. Deprotonation at this position leads to the formation of a resonance-stabilized enolate ion. This enolate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon (C-alkylation) or one of the carbonyl oxygen atoms (O-alkylation).

Computational studies on the alkylation of the ethyl acetoacetate anion with ethyl halides have provided insights into the factors governing C- versus O-alkylation. These studies indicate that both kinetic and thermodynamic factors play a role in determining the product ratio. The choice of the alkylating agent and reaction conditions can influence the selectivity. For instance, harder electrophiles tend to favor O-alkylation, while softer electrophiles favor C-alkylation. The 4-bromobenzyl group in the target molecule is introduced via alkylation with 4-bromobenzyl halide, a soft electrophile, which would favor the observed C-alkylation product.

The reactivity of the 4-bromobenzyl group itself is also of interest. The bromine atom deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. However, under nucleophilic aromatic substitution conditions, the bromine atom can be replaced by a suitable nucleophile.

To quantify the reactivity of different sites within this compound, molecular electrostatic potential (MEP) maps can be generated through computational modeling. These maps would visually represent the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Predicted Reactive Sites in this compound

| Site | Type of Reactivity | Predicted Nature |

| α-Carbon | Nucleophilic (as enolate) | High |

| Ketone Carbonyl Carbon | Electrophilic | Moderate |

| Ester Carbonyl Carbon | Electrophilic | Moderate |

| Carbonyl Oxygens | Nucleophilic | High |

| Aromatic Ring | Electrophilic Substitution | Deactivated (ortho, para directing) |

| Bromine Atom | Nucleophilic Substitution | Possible under specific conditions |

Quantum Chemical Calculations of Reaction Mechanisms and Energy Profiles